molecular formula C15H17NO4 B2725705 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide CAS No. 1421462-25-0

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide

Cat. No. B2725705
CAS RN: 1421462-25-0
M. Wt: 275.304
InChI Key: DYXVDGXKCDOZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a type of heterocyclic compound that is ubiquitous in nature . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring and the attachment of the cyclopentyl group. Benzofuran compounds can be synthesized from 2-hydroxystilbenes using hypervalent iodine reagents . The cyclopentyl group could potentially be introduced through a reaction with cyclopentylamine .

Scientific Research Applications

Synthesis and Structural Characterization

  • Innovative Synthesis Methods : A fast, versatile, and practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. This method is effective for a series of amines, 2′-hydroxyacetophenones, aldehydes, and benzonitriles, potentially useful in drug-discovery campaigns for the rapid identification of biologically active compounds (Vincetti et al., 2016).

  • Chemical Reactions and Biological Activity : The synthesis and biological activity of a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored. These derivatives exhibit cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, highlighting the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Kelly et al., 2007).

Biological Activities and Applications

  • Antibacterial and Antimicrobial Properties : Novel N-(3-hydroxy-2-pyridyl)benzamides have been synthesized and tested for their in vitro antibacterial activity against various bacteria. Some derivatives showed promising activity, indicating the potential of benzofuran-2-carboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

  • Antihyperlipidemic Activity : A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested in vivo for their hypolipidemic activity in rats. Compounds exhibited significant reductions in plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, suggesting their potential as lipid-lowering agents (Al-qirim et al., 2012).

  • Cancer Research and Therapy : Synthesis and modeling of new benzofuranone histone deacetylase inhibitors have shown that these compounds possess micromolar antiproliferative and histone deacetylase inhibitory activities, modulating histone H4 acetylation. This points towards their potential use in lung cancer treatments by stimulating tumor suppressor gene expression (Charrier et al., 2009).

Mechanism of Action

The mechanism of action of “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” is not specified in the retrieved sources. The biological activity of benzofuran compounds can vary widely depending on their specific structures .

Future Directions

The future directions for research on “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds , this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-8-10-5-11(7-12(10)18)16-15(19)14-6-9-3-1-2-4-13(9)20-14/h1-4,6,10-12,17-18H,5,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVDGXKCDOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.